REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:8](C(OC)=O)[CH2:7][C:6]2[CH:13]=[CH:14][CH:15]=[CH:16][C:5]=2[CH2:4][CH:3]1C(OC)=O.[OH-].[K+]>C(O)C>[O:1]=[C:2]1[CH2:8][CH2:7][C:6]2[CH:13]=[CH:14][CH:15]=[CH:16][C:5]=2[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(CC2=C(CC1C(=O)OC)C=CC=C2)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
ADDITION
|
Details
|
To the residue was added 120 mL of 2N HCl at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted by EtOAc (200 mL×2)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc 8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=C(CC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |